molecular formula C9H7ClN4O B7787478 4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one

4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one

Cat. No.: B7787478
M. Wt: 222.63 g/mol
InChI Key: WCOWKMHVLHEKOY-UHFFFAOYSA-N
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Description

The compound with the identifier “4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.

Scientific Research Applications

4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-2-1-3-7(4-6)12-13-8-5-11-14-9(8)15/h1-5,12H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOWKMHVLHEKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NNC2=CN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NNC2=CN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.